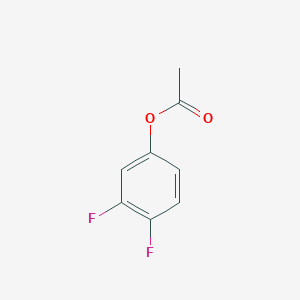

3,4-Difluorophenyl acetate

Vue d'ensemble

Description

3,4-Difluorophenyl acetate is a chemical compound with the molecular formula C8H6F2O2 . It is a derivative of phenylacetic acid, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of 3,4-Difluorophenyl acetate or its derivatives often involves complex chemical reactions. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another study discussed the use of late-stage functionalization of similar compounds .Molecular Structure Analysis

The molecular structure of 3,4-Difluorophenyl acetate can be represented by the InChI code1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 . This indicates the presence of a phenyl ring with two fluorine atoms and an acetate group.

Applications De Recherche Scientifique

Application in Catalysts and Redox Reactions

Specific Scientific Field

This application falls under the field of Chemistry , specifically Catalysis and Redox Reactions .

Summary of the Application

3,4-Difluorophenyl derivatives are used in the study of Blatter radicals, which are important in catalysis and redox reactions .

Methods of Application

The Blatter radicals 1-(3,4-difluorophenyl)- (1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Results or Outcomes

The study found that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes . EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .

Application in Biological Studies

Specific Scientific Field

This application falls under the field of Biology and Pharmaceutical Sciences .

Summary of the Application

Indole derivatives, which can be synthesized using 3,4-Difluorophenyl acetate, have been found to possess various biological activities .

Methods of Application

The specific methods of application vary depending on the specific biological activity being studied. However, the general process involves synthesizing various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Application in Structural, Redox, and Magnetic Properties of Blatter Radicals

Specific Scientific Field

This application falls under the field of Chemistry , specifically Redox Reactions and Magnetic Properties .

Summary of the Application

3,4-Difluorophenyl derivatives are used in the study of Blatter radicals, which are important in understanding the effects of difluorophenyl substituents on structural, redox, and magnetic properties .

Results or Outcomes

The study found that the presence of two F atoms in the phenyl substituent has a substantial effect on the packing of radicals 1a and 1b . Magnetic susceptibility measurements in the 2–300 K region showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

Application in Synthesis of Pyrrole Derivatives

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Summary of the Application

3,4-Difluorophenyl acetate can be used in the synthesis of pyrrole derivatives, which are known to possess various biological activities .

Methods of Application

The synthesis involves the use of anhydrous ammonium acetate under nitrogen atmosphere to avoid byproduct formation .

Results or Outcomes

The synthesized compounds were evaluated for antihyperglycemic activity and the results suggested that unsubstituted-phenyl ring at positions 4 and 5 of the pyrrole reduces elevated blood sugar levels .

Application in Stereoselective Bioreduction

Specific Scientific Field

This application falls under the field of Chemistry , specifically Biocatalysis .

Summary of the Application

3,4-Difluorophenyl acetate is used in the stereoselective bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol .

Methods of Application

The bioreduction is catalyzed by recombinant Escherichia coli cells in reaction media containing 1% choline acetate (ChAc)/Lys with a buffer .

Results or Outcomes

The ChAc/Lys mixture was selected from several NADESs due to enhanced coenzyme .

Application in Synthesis of Pyrazole Derivatives

Summary of the Application

3,4-Difluorophenyl acetate can be used in the synthesis of pyrazole containing pyrimidine, 1,4-dihydropyridine, and imidazole derivatives .

Methods of Application

The synthesis involves the use of substituted 4-formylpyrazole as a key intermediate via multicomponent reaction sequence .

Results or Outcomes

The work describes a facile synthesis and characterization of a new series of pyrazole containing pyrimidine, 1,4-dihydropyridine, and imidazole derivatives .

Propriétés

IUPAC Name |

(3,4-difluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDFAHSIYYBVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958113 | |

| Record name | 3,4-Difluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorophenyl acetate | |

CAS RN |

36914-77-9 | |

| Record name | Phenol, 2,4-difluoro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)